molecular formula C12H16O B14854520 2-(Cyclopropylmethyl)-5-ethylphenol

2-(Cyclopropylmethyl)-5-ethylphenol

Cat. No.: B14854520
M. Wt: 176.25 g/mol
InChI Key: YJQPBUZQBILCTM-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-5-ethylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-5-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 5-ethylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-ethylphenol+cyclopropylmethyl bromideK2CO3,DMFThis compound\text{5-ethylphenol} + \text{cyclopropylmethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-ethylphenol+cyclopropylmethyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl-ethylquinone.

    Reduction: Formation of cyclohexylmethyl-ethylphenol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-ethylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-5-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4-ethylphenol
  • 2-(Cyclopropylmethyl)-5-methylphenol
  • 2-(Cyclopropylmethyl)-5-isopropylphenol

Uniqueness

2-(Cyclopropylmethyl)-5-ethylphenol is unique due to the specific positioning of the cyclopropylmethyl and ethyl groups on the phenol ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-ethylphenol

InChI

InChI=1S/C12H16O/c1-2-9-5-6-11(12(13)8-9)7-10-3-4-10/h5-6,8,10,13H,2-4,7H2,1H3

InChI Key

YJQPBUZQBILCTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC2CC2)O

Origin of Product

United States

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